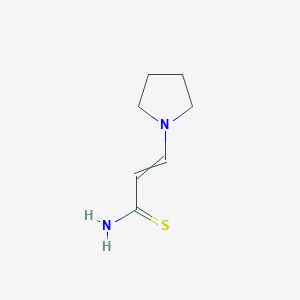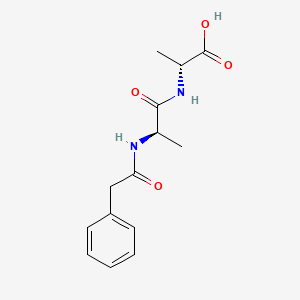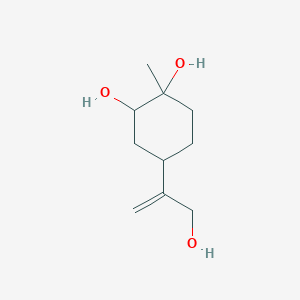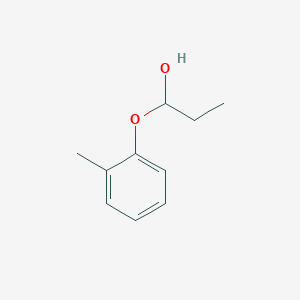![molecular formula C14H14ClN3O2 B14395589 2-Chloro-N-{2-[(2-hydroxyethyl)amino]pyridin-3-yl}benzamide CAS No. 88369-75-9](/img/structure/B14395589.png)
2-Chloro-N-{2-[(2-hydroxyethyl)amino]pyridin-3-yl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-{2-[(2-hydroxyethyl)amino]pyridin-3-yl}benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a hydroxyethylamino group, and a pyridinyl group attached to the benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-{2-[(2-hydroxyethyl)amino]pyridin-3-yl}benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-chlorobenzoyl chloride with an appropriate amine under basic conditions.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced through a nucleophilic substitution reaction, where the amine group on the pyridine ring reacts with the benzamide core.
Addition of the Hydroxyethylamino Group: The hydroxyethylamino group can be added through a reaction with ethylene oxide or a similar reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-Chloro-N-{2-[(2-hydroxyethyl)amino]pyridin-3-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a dechlorinated benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
科学研究应用
2-Chloro-N-{2-[(2-hydroxyethyl)amino]pyridin-3-yl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of 2-Chloro-N-{2-[(2-hydroxyethyl)amino]pyridin-3-yl}benzamide involves its interaction with specific molecular targets. The hydroxyethylamino group can form hydrogen bonds with biological molecules, while the chloro and pyridinyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
2-Bromobenzamide: Similar structure but with a bromine atom instead of a chlorine atom.
2-Hydroxybenzamide: Contains a hydroxy group instead of a chloro group.
N-(2-Hydroxyethyl)pyridin-3-ylbenzamide: Lacks the chloro group but has a similar hydroxyethylamino and pyridinyl structure.
Uniqueness
2-Chloro-N-{2-[(2-hydroxyethyl)amino]pyridin-3-yl}benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the chloro group, hydroxyethylamino group, and pyridinyl group allows for diverse interactions and applications that may not be achievable with similar compounds.
属性
CAS 编号 |
88369-75-9 |
|---|---|
分子式 |
C14H14ClN3O2 |
分子量 |
291.73 g/mol |
IUPAC 名称 |
2-chloro-N-[2-(2-hydroxyethylamino)pyridin-3-yl]benzamide |
InChI |
InChI=1S/C14H14ClN3O2/c15-11-5-2-1-4-10(11)14(20)18-12-6-3-7-16-13(12)17-8-9-19/h1-7,19H,8-9H2,(H,16,17)(H,18,20) |
InChI 键 |
VVKYUZMZEQUQST-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(N=CC=C2)NCCO)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


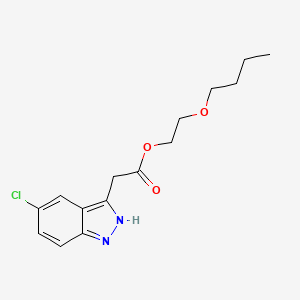
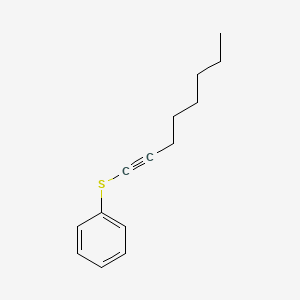
![N-Methoxy-N-methyl-N'-[4-(4-phenylbutyl)phenyl]urea](/img/structure/B14395527.png)
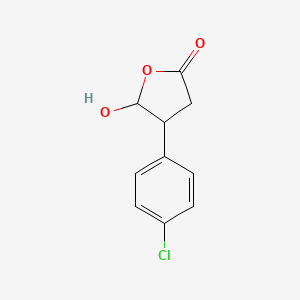
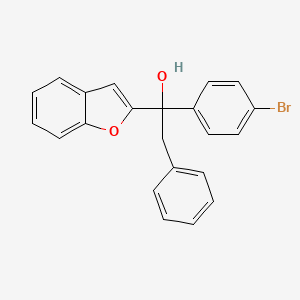
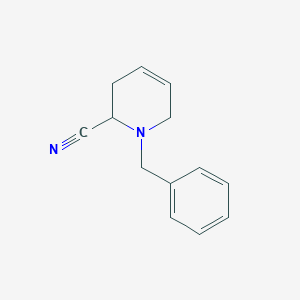
![4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]aniline](/img/structure/B14395551.png)

